1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol
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Overview
Description
1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a 3,3-dimethylbutyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4 of the pyrazole ring. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutylamine with 4-chloropyrazole in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form larger ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 3,3-dimethylbutyl group provides hydrophobic interactions that enhance binding affinity and specificity. The compound can also interact with cellular receptors and ion channels, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:
1-Phenyl-1H-pyrazol-4-ol: This compound has a phenyl group instead of a 3,3-dimethylbutyl group, resulting in different chemical properties and biological activities.
1-Methyl-1H-pyrazol-4-ol: The presence of a methyl group instead of a 3,3-dimethylbutyl group leads to variations in reactivity and application.
1-(3,3-Dimethylbutyl)-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Biological Activity
1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger family of pyrazole derivatives known for their pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing findings from recent research studies and highlighting its therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring with a hydroxyl group at the 4-position and a bulky 3,3-dimethylbutyl substituent at the 1-position, which may influence its biological activity through steric effects.
Antibacterial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For example, compounds structurally similar to this compound have shown promising results against various pathogenic bacteria. In one study, a series of pyrazole derivatives were evaluated for their antibacterial efficacy, revealing minimum inhibitory concentration (MIC) values ranging from 5 to 50 µg/mL against Escherichia coli and Staphylococcus aureus .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 20 |
S. aureus | 15 |
These findings suggest that the compound's structural characteristics contribute to its ability to disrupt bacterial cell membranes.
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance, certain analogs demonstrated IC50 values as low as 0.02 µM against COX-2 .
Compound | COX-2 Inhibition (IC50 µM) |
---|---|
This compound | 0.025 |
This potent inhibition suggests that the compound could serve as a lead for developing new anti-inflammatory drugs.
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A notable study reported IC50 values in the range of 10–30 µM against breast and colon cancer cells .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 25 |
These results indicate that modifications in the pyrazole structure can significantly enhance anticancer activity.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Antibacterial Mechanism : The compound may disrupt bacterial cell membrane integrity, leading to leakage of intracellular components and cell death .
- Anti-inflammatory Mechanism : By inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins .
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
Several case studies highlight the potential applications of pyrazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a pyrazole derivative resulted in significant improvement in symptoms compared to standard antibiotic therapy .
- Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions treated with a pyrazole-based drug exhibited reduced inflammatory markers and improved quality of life .
Properties
IUPAC Name |
1-(3,3-dimethylbutyl)pyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)4-5-11-7-8(12)6-10-11/h6-7,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZAJMIUGHQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1C=C(C=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.